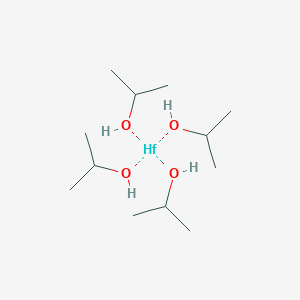

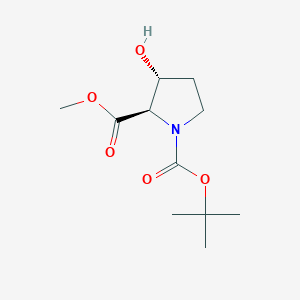

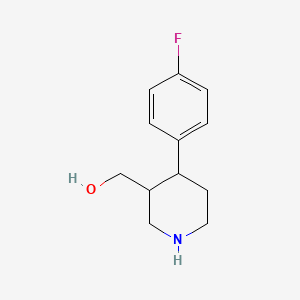

![molecular formula C14H8S2 B3116503 [1]benzothiolo[7,6-g][1]benzothiole CAS No. 217-19-6](/img/structure/B3116503.png)

[1]benzothiolo[7,6-g][1]benzothiole

Vue d'ensemble

Description

Applications De Recherche Scientifique

1benzothiolo7,6-gbenzothiole has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of organic semiconductors and materials for electronic devices

Mécanisme D'action

Target of Action

Naphtho[1,2-b:5,6-b’]dithiophene (NDT) is a π-conjugated naphthodithiophene derivative that has symmetrical planar structures . It is primarily targeted for use in the development of semiconductors due to its high charge mobility and high current on/off ratios .

Mode of Action

NDT interacts with its targets by exhibiting complementary absorption for both fullerene acceptor PC71BM and non-fullerene acceptor IDIC . This interaction results in changes in the energy levels of the system, with NDT possessing a HOMO energy level of −5.23 eV and a LUMO energy level of −3.50 eV .

Biochemical Pathways

The biochemical pathways affected by NDT are primarily related to the photovoltaic conversion process in organic solar cells . The combination of a thiophene-bridge NDT building block with a quinoxaline acceptor unit results in a new copolymer that has an optical band gap .

Result of Action

The result of NDT’s action is evident in its application in organic solar cells. When mixed with PC71BM, a high power conversion efficiency (PCE) of 7.75% was obtained, while the NDTR:IDIC system presented a PCE of 6.60% .

Action Environment

The action, efficacy, and stability of NDT are influenced by environmental factors such as temperature and light intensity. For instance, the performance of NDT in organic solar cells is measured under the illumination of AM 1.5G, 100 mW cm−2 .

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1benzothiolo7,6-gbenzothiole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzenethiol with carbonyl-containing compounds, followed by cyclization to form the benzothiophene rings . Another approach includes the use of acid chlorides and 2-mercaptoaniline, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of 1benzothiolo7,6-gbenzothiole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1benzothiolo7,6-gbenzothiole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include benzothiazole, benzoxazole, and other benzothiophene derivatives .

Uniqueness

What sets 1benzothiolo7,6-gbenzothiole apart is its unique fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the field of organic electronics and materials science .

Propriétés

IUPAC Name |

[1]benzothiolo[7,6-g][1]benzothiole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8S2/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZTVOICZIVCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2SC=C3)C4=C1C=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217-19-6 | |

| Record name | 217-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of NDT?

A1: NDT has the molecular formula C12H6S2 and a molecular weight of 214.31 g/mol.

Q2: How does the structure of NDT influence its electronic properties?

A2: NDT's rigid, planar structure, composed of two thiophene rings fused to a central naphthalene unit, facilitates strong π-π stacking interactions [, , , ]. This stacking leads to efficient charge transport, making NDT derivatives suitable for organic semiconductors. Additionally, NDT derivatives often exhibit low band gaps [, , , , ], contributing to their strong light absorption properties and making them suitable for OSC applications.

Q3: What spectroscopic techniques are commonly used to characterize NDT and its derivatives?

A3: Researchers commonly utilize UV-Vis absorption spectroscopy to investigate the optical band gaps and absorption profiles of NDT-based materials [, , , , , ]. Cyclic voltammetry is employed to determine HOMO and LUMO energy levels, providing valuable insights into their electrochemical properties and suitability for charge transport [, , , , ]. X-ray diffraction analysis helps unravel the molecular packing and crystalline structures of NDT-based materials, shedding light on their charge transport capabilities [, , , ].

Q4: How does the choice of side chains affect the solubility and processability of NDT-based polymers?

A4: Incorporating long, branched alkyl chains, such as 2-ethylhexyl or dodecylhexadecyl groups, enhances the solubility of NDT-based polymers in common organic solvents [, , , , ]. This improved solubility facilitates solution-processing techniques, like spin-coating, for thin-film fabrication, which is crucial for large-area device fabrication in OFETs and OSCs.

Q5: How does thermal annealing impact the performance of NDT-based OFETs and OSCs?

A5: Thermal annealing can significantly enhance the performance of NDT-based devices. This process promotes molecular ordering and improves crystallinity in thin films [, , , ], facilitating better charge transport and enhancing device efficiency.

Q6: How does the molecular orientation of NDT-based polymers in thin films impact device performance?

A6: Achieving favorable molecular orientations, such as a face-on orientation, is crucial for efficient charge transport in OFETs and OSCs. Studies have shown that incorporating specific structural modifications in NDT-based polymers can promote face-on orientation, leading to improved charge carrier mobilities and enhanced device performance [, , ].

Q7: How does NDT compare to other common donor materials used in OSCs?

A7: NDT-based polymers have demonstrated promising potential as donor materials in OSCs, often exhibiting high open-circuit voltages and good charge carrier mobilities [, , , , , ]. Their planar structure allows for efficient packing and strong intermolecular interactions, leading to efficient charge transport.

Q8: What types of acceptor materials have been successfully paired with NDT-based donors in OSCs?

A8: NDT-based donors have been successfully paired with both fullerene acceptors like PC71BM [, , ] and non-fullerene acceptors like IDIC [, , ] in OSCs. The choice of acceptor significantly influences the morphology, charge transfer, and ultimately, the power conversion efficiency of the resulting device.

Q9: How does the energy level alignment between NDT-based donors and acceptors affect device performance?

A9: Achieving optimal energy level alignment between the donor and acceptor materials is crucial for efficient charge separation and extraction in OSCs. The HOMO and LUMO levels of NDT-based polymers can be tuned by incorporating electron-donating or electron-withdrawing units in the polymer backbone [, , , , ], allowing for fine-tuning of the energy level alignment with various acceptors to maximize device performance.

Q10: How do the charge carrier mobilities of NDT-based polymers compare to other high-performing OFET materials?

A10: NDT-based polymers have shown impressive charge carrier mobilities, exceeding 0.5 cm2 V-1 s-1 in some cases [, , , , ]. These values are comparable to, and sometimes even surpassing, those of other high-performing OFET materials, highlighting the potential of NDT as a building block for next-generation organic electronic devices.

Q11: How does the introduction of electron-withdrawing or electron-donating groups on the NDT core affect the properties of the resulting polymers?

A11: Modifying the NDT core with electron-withdrawing groups, such as fluorine atoms, can deepen the HOMO and LUMO energy levels, leading to enhanced air stability in OFETs [, ]. Conversely, incorporating electron-donating groups, like alkoxy chains, can influence the absorption profile, energy levels, and even solid-state packing of the resulting polymers, impacting their performance in OSCs [, ].

Q12: What is the impact of using different π-bridges on the performance of NDT-based polymers?

A12: The choice of π-bridge in NDT-based polymers significantly influences the polymer's planarity, conjugation length, and electronic properties [, ]. For example, incorporating thiophene or thienothiophene units as π-bridges can affect the absorption profile, energy levels, and ultimately, the photovoltaic performance of the resulting polymers [].

Q13: How has computational chemistry contributed to the understanding and development of NDT-based materials?

A13: Computational chemistry plays a crucial role in predicting and understanding the electronic and optical properties of NDT-based materials. Density functional theory (DFT) calculations are commonly employed to predict molecular geometries, energy levels, and absorption spectra [, , ]. These calculations offer valuable insights for designing novel NDT derivatives with tailored properties for specific applications.

Q14: Have any QSAR models been developed for NDT-based materials?

A14: While specific QSAR models for NDT-based materials might be limited, computational studies often explore the relationship between structural modifications and resulting properties, such as energy levels, absorption profiles, and charge transport characteristics [, , ]. These studies contribute to a deeper understanding of structure-property relationships in NDT-based materials, guiding the design of next-generation organic semiconductors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

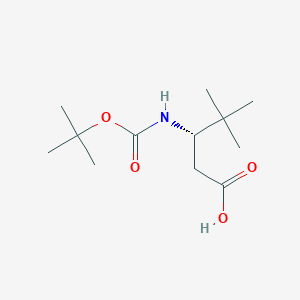

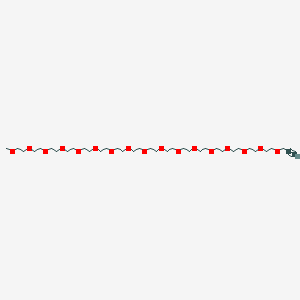

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)

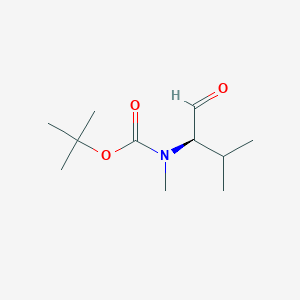

![4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate](/img/structure/B3116504.png)